molecular formula C7H13BrS B1376744 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane CAS No. 1423032-58-9

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane

Cat. No.: B1376744
CAS No.: 1423032-58-9
M. Wt: 209.15 g/mol
InChI Key: RLZCRIQBVZBXNZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group

Scientific Research Applications

1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiolate anions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products Formed:

  • Substituted cyclobutanes with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Reduced derivatives with modified alkyl groups.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.

    Pathways Involved: The compound can participate in radical-mediated reactions, nucleophilic substitution, and oxidation-reduction processes.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-[(methylsulfanyl)methyl]cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-[(ethylsulfanyl)methyl]cyclobutane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Properties

IUPAC Name

1-(bromomethyl)-1-(methylsulfanylmethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZCRIQBVZBXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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